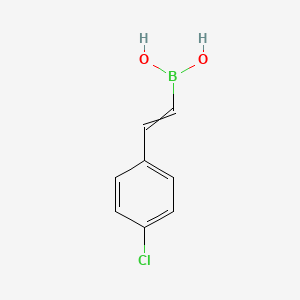
trans-2-(4-Chlorophenyl)vinylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the reaction of with in the presence of a palladium catalyst and a base.
Hydroboration: Another method involves the hydroboration of 4-chlorostyrene with diborane followed by oxidation to yield the desired product.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-(4-Chlorophenyl)vinylboronic acid can undergo oxidation to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often requires palladium catalysts and bases like potassium carbonate .
Major Products:
- Various substituted products depending on the electrophile used in substitution reactions .
4-Chlorophenylvinyl alcohol: (from oxidation)
4-Chlorophenylethylboronic acid: (from reduction)
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
- Acts as a precursor for the synthesis of phthalides and biarylketones .
Biology:
- Employed in the development of bioconjugates for biological assays.
- Used in the synthesis of fluorescent probes for imaging applications .
Medicine:
- Investigated for its potential in the synthesis of pharmaceutical intermediates .
- Used in the development of drug delivery systems .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
- Acts as a key intermediate in the manufacture of agrochemicals .
Mecanismo De Acción
The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Uniqueness:
- The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
- Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .
Propiedades
Fórmula molecular |
C8H8BClO2 |
|---|---|
Peso molecular |
182.41 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
Clave InChI |
HWSDRAPTZRYXHN-UHFFFAOYSA-N |
SMILES canónico |
B(C=CC1=CC=C(C=C1)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


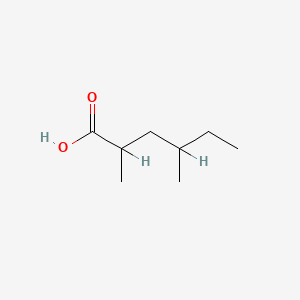
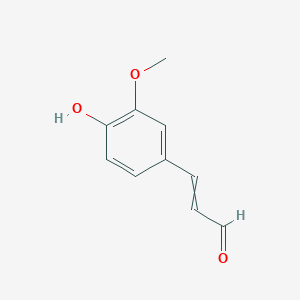
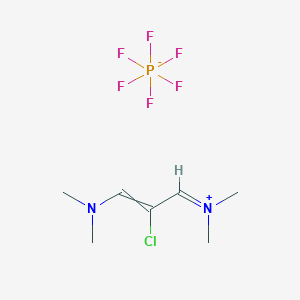
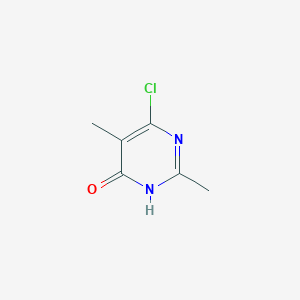
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8815037.png)
![Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8815041.png)
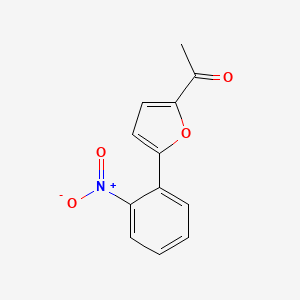
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B8815058.png)
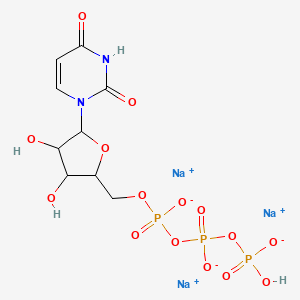
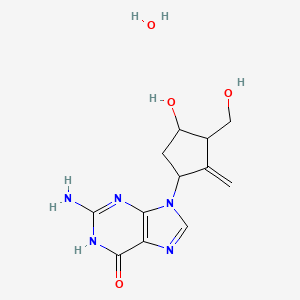
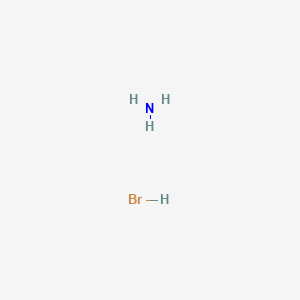

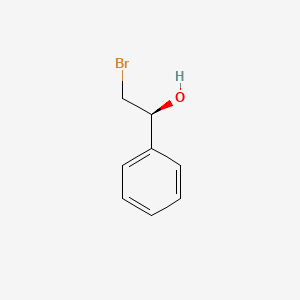
![6-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B8815105.png)
